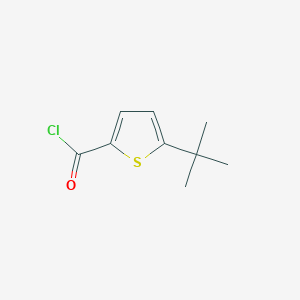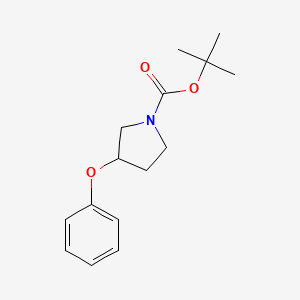![molecular formula C5H5F3N4O2S B3156582 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 832738-11-1](/img/structure/B3156582.png)
2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid”, trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Amino-1,2,4-triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles, as raw materials, play a significant role in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in creating analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their biological activities, leading to the development of new drugs. Their structural variations allow for a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. These studies underline the potential of triazole derivatives in addressing neglected diseases and combating drug-resistant bacteria (Ferreira et al., 2013).
Reactivity of 1,2,4-Triazole-3-Thione Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives has been a recent focus, particularly for their antioxidant and antiradical activities. These compounds, compared to biogenic amino acids like cysteine, show significant promise in biochemical processes, especially for patients exposed to high doses of radiation. This highlights their potential in medical applications and pharmaceutical development (Kaplaushenko, 2019).
Biologically Active 1,2,4-Triazole Derivatives
The search for biologically active 1,2,4-triazole derivatives has identified compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. This research points to the significant potential of 1,2,4-triazoles in developing new treatments for various diseases, emphasizing the importance of chemical modeling and synthesis in modern organic chemistry (Ohloblina, 2022).
Synthesis and Properties of 1,2,4-Triazole Derivatives
The synthesis and study of the physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole demonstrate their wide application in pharmaceutical, medical, and even agricultural fields. These derivatives are also valuable in engineering and metallurgical processes, serving as antioxidants, additives, and corrosion inhibitors, highlighting their industrial relevance (Parchenko, 2019).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural similarity to other triazole compounds, it may act as an agonist or antagonist at its target site, modulating the activity of the target protein .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
properties
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2S/c6-5(7,8)3-10-11-4(12(3)9)15-1-2(13)14/h1,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVQHFHYBKZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(N1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155441 | |
| Record name | 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832738-11-1 | |
| Record name | 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methylthiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B3156515.png)


![3-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B3156545.png)
![7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3156550.png)
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)


![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![5-[(4-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3156621.png)